molecular formula C10H9BrN2O3 B6276106 4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid CAS No. 2763799-99-9

4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid

Cat. No. B6276106
CAS RN: 2763799-99-9
M. Wt: 285.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid, also known as 4-BFA, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine and is an important building block in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 4-BFA is a valuable tool for scientists, as it can be used to study a variety of biochemical and physiological processes.

Scientific Research Applications

4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid has a wide range of applications in scientific research. It has been used in studies of enzyme kinetics, protein-protein interactions, and the mechanism of action of various drugs. It has also been used as a substrate for the synthesis of various organic compounds, such as amino acids, peptides, and pharmaceuticals.

Mechanism of Action

4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid acts as a reversible inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, thus blocking the binding of the substrate and preventing the reaction from occurring. This inhibition can be reversed by the addition of a competitive inhibitor, such as a small molecule or substrate analog.
Biochemical and Physiological Effects
4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid has been used in studies of various biochemical and physiological processes. It has been used to study the structure-function relationships of enzymes, the mechanism of action of drugs, and the regulation of gene expression. It has also been used to study the effects of various hormones, such as insulin and glucagon, on metabolic pathways.

Advantages and Limitations for Lab Experiments

4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid is a valuable tool for scientists, as it can be used to study a variety of biochemical and physiological processes. It is relatively inexpensive and easy to synthesize, and can be scaled up for industrial production. However, it has some limitations, such as its low solubility in water and its tendency to form complexes with other molecules.

Future Directions

There are a number of potential future directions for 4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid research. These include further studies of its mechanism of action and its effects on biochemical and physiological processes, as well as its potential applications in drug design and development. Additionally, further research could be done on its use as a substrate for the synthesis of various organic compounds, such as amino acids, peptides, and pharmaceuticals. Finally, its potential use as a biomarker in disease diagnosis could be explored.

Synthesis Methods

4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid is synthesized via a two-step process. The first step involves the reaction of 2-bromopyridine and formamide to form a Schiff base, which is then converted to 4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid by a catalytic hydrogenation reaction. This synthesis method is simple, cost-effective, and can be scaled up for industrial production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid involves the reaction of 2-bromopyridine-4-carboxylic acid with ethyl acetoacetate to form 4-(2-bromopyridin-4-yl)but-3-en-2-one, which is then reacted with formamide to form the final product.", "Starting Materials": [ "2-bromopyridine-4-carboxylic acid", "ethyl acetoacetate", "formamide" ], "Reaction": [ "Step 1: 2-bromopyridine-4-carboxylic acid is reacted with thionyl chloride to form 2-bromopyridine-4-carbonyl chloride.", "Step 2: 2-bromopyridine-4-carbonyl chloride is then reacted with ethyl acetoacetate in the presence of a base such as triethylamine to form 4-(2-bromopyridin-4-yl)but-3-en-2-one.", "Step 3: 4-(2-bromopyridin-4-yl)but-3-en-2-one is then reacted with formamide in the presence of a base such as potassium carbonate to form 4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid." ] }

CAS RN

2763799-99-9

Product Name

4-[(2-bromopyridin-4-yl)formamido]but-3-enoic acid

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.1

Purity

95

Origin of Product

United States

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